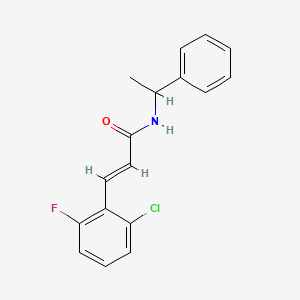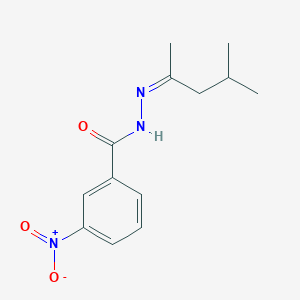
N'-(1,3-dimethylbutylidene)-3-nitrobenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(1,3-dimethylbutylidene)-3-nitrobenzohydrazide, commonly known as DMNBH, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. DMNBH is a yellow crystalline powder that is highly stable and soluble in organic solvents. In
Mecanismo De Acción
The mechanism of action of DMNBH varies depending on its application. In the detection of aldehydes and ketones, DMNBH reacts with the carbonyl group of the aldehyde or ketone to form a yellow-colored compound. In the detection of ROS, DMNBH is oxidized by ROS to form a fluorescent compound. In the induction of apoptosis, DMNBH activates the caspase pathway, leading to the degradation of cellular components and ultimately cell death.
Biochemical and Physiological Effects
DMNBH has been shown to have various biochemical and physiological effects. In the detection of aldehydes and ketones, DMNBH does not have any significant biochemical or physiological effects. In the detection of ROS, DMNBH can be toxic to cells at high concentrations. In the induction of apoptosis, DMNBH can cause cell death in cancer cells without affecting healthy cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMNBH has several advantages for lab experiments, including its stability, solubility, and specificity for detecting aldehydes, ketones, and ROS. However, DMNBH also has limitations, such as its potential toxicity at high concentrations and its limited specificity for detecting ROS.
Direcciones Futuras
There are several future directions for the study of DMNBH. One future direction is the development of more specific and sensitive probes for detecting ROS in cells. Another future direction is the exploration of DMNBH as a potential anti-cancer agent in combination with other drugs. Additionally, the synthesis of DMNBH and its derivatives can be further optimized to improve their properties and potential applications.
Conclusion
In conclusion, DMNBH is a versatile chemical compound that has potential applications in various fields, including chemistry, biology, and medicine. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. DMNBH has shown promising results in various studies and has the potential to be further developed for its various applications.
Métodos De Síntesis
The synthesis of DMNBH involves the reaction between 3-nitrobenzohydrazide and 1,3-dimethylbutylidene malononitrile. The reaction is carried out in the presence of a catalyst and an organic solvent. The resulting product is then purified through recrystallization. DMNBH can also be synthesized through other methods, such as the reaction between 3-nitrobenzohydrazide and 1,3-dimethylbutylamine.
Aplicaciones Científicas De Investigación
DMNBH has been extensively studied for its potential applications in various fields, including chemistry, biology, and medicine. In chemistry, DMNBH is used as a reagent for the detection of aldehydes and ketones. In biology, DMNBH is used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. In medicine, DMNBH has been explored for its potential use as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-[(Z)-4-methylpentan-2-ylideneamino]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-9(2)7-10(3)14-15-13(17)11-5-4-6-12(8-11)16(18)19/h4-6,8-9H,7H2,1-3H3,(H,15,17)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXFPYMUFQUERC-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C/C(=N\NC(=O)C1=CC(=CC=C1)[N+](=O)[O-])/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[2-(2'-methylbiphenyl-3-yl)-1H-imidazol-1-yl]ethyl}acetamide](/img/structure/B5425956.png)
![1-[5-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}carbonyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B5425963.png)
![2-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-methyl-1,3,4-thiadiazole](/img/structure/B5425967.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(5-oxopyrrolidin-2-yl)acetamide](/img/structure/B5425975.png)
![2-[2-(3-methoxyphenyl)vinyl]-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5425979.png)
![N-ethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide](/img/structure/B5425985.png)
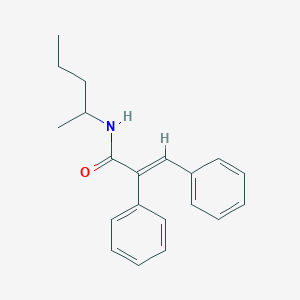

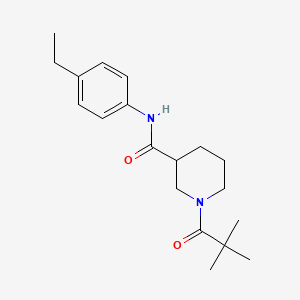
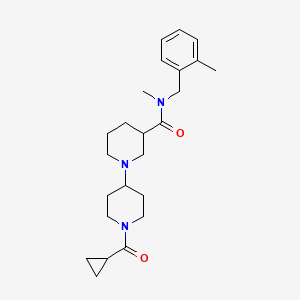
![7-acetyl-6-(2-fluorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5426021.png)
![7-[(1,3-benzodioxol-5-yloxy)acetyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5426023.png)
![5-[4-(benzyloxy)benzylidene]-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5426048.png)
